N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide
Description
N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a synthetic propanamide derivative featuring a dimethylaminophenyl group, a hydroxyethyl chain, and a phenylthio moiety.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-21(2)16-10-8-15(9-11-16)18(22)14-20-19(23)12-13-24-17-6-4-3-5-7-17/h3-11,18,22H,12-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIPZQFSAMMEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCSC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Substitution
The phenylthio group is introduced through a nucleophilic substitution reaction. Propiolactone or acrylic acid derivatives react with thiophenol in the presence of a base:
$$
\text{CH}2=\text{CHCO}2\text{H} + \text{PhSH} \xrightarrow{\text{Base}} \text{PhS-CH}2\text{CH}2\text{CO}_2\text{H}
$$
Conditions :
Alternative Route: Michael Addition
Thiophenol undergoes a Michael addition to acrylonitrile, followed by hydrolysis:
$$
\text{PhSH} + \text{CH}2=\text{CHCN} \rightarrow \text{PhS-CH}2\text{CH}2\text{CN} \xrightarrow{\text{H}2\text{O}} \text{PhS-CH}2\text{CH}2\text{CO}_2\text{H}
$$
Conditions :
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in aqueous NaOH.
- Yield : 65–75%.
Synthesis of 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine
Reduction of Ketone Intermediate
4-(Dimethylamino)acetophenone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄):
$$
\text{(CH}3\text{)}2\text{N-C}6\text{H}4\text{COCH}3 \xrightarrow{\text{NaBH}4} \text{(CH}3\text{)}2\text{N-C}6\text{H}4\text{CH(OH)CH}_3
$$
Conditions :
Conversion to Amine via Gabriel Synthesis
The alcohol is converted to a mesylate, followed by displacement with phthalimide and subsequent deprotection:
$$
\text{(CH}3\text{)}2\text{N-C}6\text{H}4\text{CH(OH)CH}3 \xrightarrow{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{KPhth}} \text{PhthN-CH}2\text{C}6\text{H}4\text{N(CH}3\text{)}2 \xrightarrow{\text{NH}2\text{NH}2} \text{Amine}
$$
Conditions :
Amide Coupling Strategies
Activation of 3-(Phenylthio)propanoic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂):
$$
\text{PhS-CH}2\text{CH}2\text{CO}2\text{H} \xrightarrow{\text{SOCl}2} \text{PhS-CH}2\text{CH}2\text{COCl}
$$
Conditions :
Coupling with Amine
The acid chloride reacts with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine in the presence of a base:
$$
\text{PhS-CH}2\text{CH}2\text{COCl} + \text{H}2\text{N-CH}2\text{C}6\text{H}4\text{N(CH}3\text{)}2 \xrightarrow{\text{Base}} \text{Target Compound}
$$
Conditions :
- Base : Triethylamine or DMAP in DCM at 0–25°C.
- Yield : 75–85% after column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1).
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|---|
| Thioether Formation | Nucleophilic Substitution | K₂CO₃, THF, 50°C | 70–85% | High selectivity |
| Thioether Formation | Michael Addition | Phase-transfer catalyst, H₂O | 65–75% | Aqueous conditions |
| Amine Synthesis | Gabriel Synthesis | MsCl, KPhth, NH₂NH₂ | 60–70% | Avoids over-reduction |
| Amide Coupling | Acid Chloride + Amine | SOCl₂, Et₃N, DCM | 75–85% | Rapid reaction |
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from a mixture of ethyl acetate and hexane (1:3). Crystalline solids are obtained with >98% purity (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the dimethylamino group suggests possible interactions with biological targets such as receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural versatility.
Mechanism of Action
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The dimethylamino group can enhance binding affinity through electrostatic interactions, while the phenylthio group can participate in π-π stacking interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements and their analogs are summarized below:
Key Comparative Insights
Electronic Effects :
- The dimethylamino group in the target compound is strongly electron-donating, which may enhance binding to electron-deficient biological targets (e.g., kinase active sites) compared to electron-withdrawing groups like nitro or trifluoromethyl in .
- Thioether vs. Sulfonyl : The phenylthio group in the target compound increases lipophilicity, whereas sulfonyl groups () improve aqueous solubility but reduce membrane permeability .
Physicochemical Properties
| Property | Target Compound | 2-(4-Methoxybenzenethio)propanamide | N-(2-(Furan-3-yl)-... () |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~2.1 | ~1.8 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Polar Surface Area | ~70 Ų | ~55 Ų | ~100 Ų |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a dimethylamino group, a hydroxyethyl moiety, and a phenylthio group. The molecular formula is , with a molecular weight of approximately 318.44 g/mol. Its structural representation can be summarized as follows:
- IUPAC Name : this compound
- Chemical Structure :
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related compounds can block the formation of thiobarbituric acid reactive substances (TBARS), suggesting their capacity to mitigate oxidative stress in biological systems .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have been tested against prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells, showcasing varying degrees of antiproliferative activity . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Study 1: Antioxidant Activity Assessment
A study investigated the antioxidant potential of related phenylthio derivatives, revealing their ability to scavenge free radicals effectively. The results indicated a significant reduction in oxidative markers in rat brain homogenates following treatment .
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| Phenylthio derivative A | 12.5 | GPx-like activity |
| Phenylthio derivative B | 15.0 | Thiol oxidase activity |
Study 2: Cytotoxicity Evaluation
Another study focused on the cytotoxic effects of phenylthio compounds on human cancer cell lines. The results highlighted that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin.
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| DU-145 | Compound X | 18.0 |
| MCF-7 | Compound Y | 22.5 |
| T24 | Compound Z | 20.0 |
The biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : By scavenging reactive oxygen species and enhancing cellular antioxidant defenses.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : Disrupting normal cell cycle progression, leading to reduced proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
